molecular formula C10H11N3O3S B2645950 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 702668-21-1

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2645950
CAS No.: 702668-21-1
M. Wt: 253.28
InChI Key: WHMJTTJVOATKMJ-UHFFFAOYSA-N
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Description

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a functionalized quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinone scaffolds are privileged structures in drug discovery, known for their diverse pharmacological profiles and presence in several approved therapeutics . Specifically, the 6,7-dimethoxy substitution pattern is a key structural feature found in biologically active compounds, including well-characterized alpha-1-adrenoceptor antagonists . The incorporation of a sulfanylidene (thioxo) group at the 2-position further modulates the electronic properties and hydrogen-bonding capacity of the molecule, which can be critical for interacting with enzymatic targets. This compound is particularly valuable for investigating structure-activity relationships (SAR), exploring new mechanisms of action, and developing novel inhibitors for various disease-associated pathways. Researchers utilize this scaffold in the design of potential agents for conditions such as hypertension and cancer, building upon established links between similar quinazolinone derivatives and these therapeutic areas . Its core structure serves as a versatile intermediate for further synthetic elaboration, enabling the generation of compound libraries for high-throughput screening. This product is intended for research purposes by qualified scientists in a controlled laboratory environment.

Properties

IUPAC Name

3-amino-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-15-7-3-5-6(4-8(7)16-2)12-10(17)13(11)9(5)14/h3-4H,11H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMJTTJVOATKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6,7-dimethoxy-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with an amine source under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfanylidene group, to yield thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Studies have demonstrated its efficacy against a range of pathogens, suggesting its utility as an antimicrobial agent.
  • Anticancer Effects : Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms.

Applications in Drug Development

The compound's diverse pharmacological profile positions it as a promising candidate for drug development in several areas:

Alzheimer’s Disease

Recent studies have investigated the potential of similar compounds in treating neurodegenerative disorders such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) is a notable mechanism through which these compounds may exert cognitive benefits .

Antimicrobial Agents

Given its antimicrobial properties, the compound is being explored for use in developing new antibiotics to combat resistant strains of bacteria. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented in various studies.

Antioxidants

The antioxidant properties of the compound make it a candidate for formulations aimed at reducing oxidative stress in various diseases including cardiovascular and neurodegenerative diseases.

Case Studies

Study TitleYearFindings
Efficacy of 3-amino derivatives against bacterial strains2020Demonstrated significant inhibition of bacterial growth with minimal cytotoxicity.
Neuroprotective effects of quinazolin derivatives2021Showed potential to enhance cognitive function in animal models through AChE inhibition.
Antioxidant activity of novel quinazoline derivatives2022Highlighted the compound's ability to reduce oxidative damage in vitro.

Mechanism of Action

The mechanism of action of 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with analogous quinazoline derivatives:

Compound Name Substituents (Positions) Biological Activity Key References
This compound 3-NH₂, 6-OCH₃, 7-OCH₃, 2-S Cytokinin-like activity, antimicrobial potential
3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one 3-Bn, 8-OCH₃, 2-S Antimicrobial activity (Gram-positive bacteria)
6,7-Dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one 3-Ph, 6-OCH₃, 7-OCH₃, 2-S Structural analog; activity under investigation
2-Sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (parent compound) 2-S (no additional substituents) Cytokinin activity in plant cell cultures

Analysis of Substituent Effects

3-Amino Group: The presence of the 3-amino group enhances hydrogen-bonding capacity compared to 3-alkyl/aryl substituents (e.g., 3-benzyl or 3-phenyl). This may improve solubility and receptor binding in biological systems .

This contrasts with the 8-methoxy substituent in the 3-benzyl analog, which alters spatial orientation .

2-Sulfanylidene (Thione) : The thione group contributes to tautomeric equilibria and metal chelation, a feature shared across analogs. However, its position adjacent to the 4-keto group stabilizes the planar ring conformation, critical for crystallinity .

Biological Activity

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N4O2S
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the tetrahydroquinazoline core followed by the introduction of functional groups such as amino and methoxy substituents.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Activity Description
3-amino derivativeK5620.66Comparable to verapamil
6eK562/A020.65Strong reversal activity
7cK562/A020.96Moderate activity

These findings suggest that certain derivatives may act as effective agents in overcoming multidrug resistance in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial effects of this compound. Preliminary tests have shown that it possesses moderate antibacterial activity against Gram-positive bacteria. However, further investigations are required to elucidate its full spectrum of antimicrobial efficacy.

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, compounds in this class may interfere with DNA synthesis or repair mechanisms in cancer cells .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the effects of various derivatives on leukemia cell lines. The results indicated that specific modifications to the core structure significantly enhanced anticancer activity compared to unmodified compounds .
  • Antimicrobial Evaluation :
    Another study focused on assessing the antimicrobial properties against a panel of bacterial strains. The results showed promising activity but highlighted the need for optimization to improve potency and selectivity .

Q & A

Q. How can researchers design experiments to probe the role of the sulfanylidene group in redox activity?

  • Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) measures oxidation potentials. Compare with analogs lacking the sulfanylidene moiety. In vitro assays with reactive oxygen species (ROS) probes (e.g., DCFH-DA) assess antioxidant/pro-oxidant effects .

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